molecular formula C14H15N3O B4081986 N-propyl-2,3'-bipyridine-3-carboxamide

N-propyl-2,3'-bipyridine-3-carboxamide

Cat. No.: B4081986
M. Wt: 241.29 g/mol
InChI Key: PEPOJXITFHXAEP-UHFFFAOYSA-N
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Description

N-propyl-2,3'-bipyridine-3-carboxamide is a heterocyclic compound featuring a bipyridine core with a propyl carboxamide substituent. Its structure combines two pyridine rings linked at the 2- and 3'-positions, with the carboxamide group attached to the third position of one pyridine.

Properties

IUPAC Name

N-propyl-2-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-7-17-14(18)12-6-4-9-16-13(12)11-5-3-8-15-10-11/h3-6,8-10H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPOJXITFHXAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-3-carboxamide (WX-02-15)

  • Structural Differences :

    • WX-02-15 replaces the bipyridine core with an indole ring, which introduces a fused benzene-pyrrole system. This alters electronic properties and binding affinity compared to the bipyridine system.
    • The carboxamide group in WX-02-15 is directly attached to the indole’s third position, lacking the bipyridine’s extended conjugation.
  • Synthesis: Synthesized using 2-aminopyridine, HATU, and DIPEA in methanol/water, followed by HPLC purification. This contrasts with the bipyridine system, which may require more complex coupling strategies .
  • Analytical Data :

    • 1H NMR : Distinct aromatic signals (δ 7.8–8.2 ppm for pyridine protons) vs. indole’s δ 6.9–7.5 ppm.
    • HRMS : Molecular weight 255.3 g/mol (WX-02-15) vs. ~290–320 g/mol for bipyridine analogs (estimated).

(1R,3R)-2-Acryloyl-N-propyl-tetrahydro-pyridoindole-carboxamide (WX-02-36)

  • Structural Differences :

    • WX-02-36 features a tetrahydro-pyridoindole core with a benzo[d][1,3]dioxole substituent, creating a rigid, fused bicyclic system. This contrasts with the planar bipyridine.
    • The propyl carboxamide group is retained, but the acryloyl moiety adds electrophilic reactivity absent in N-propyl-2,3'-bipyridine-3-carboxamide.
  • Synthesis: Utilizes n-propyl amine, T3P, and pyridine in methanol/water. The use of T3P (a coupling agent) highlights the need for activating carboxyl groups in carboxamide synthesis, a commonality across analogs .
  • Analytical Data :

    • 1H NMR : Signals for the benzo[d][1,3]dioxole group (δ 5.9–6.0 ppm) and acryloyl (δ 5.7–6.4 ppm) distinguish it from bipyridine derivatives.
    • HRMS : Molecular weight 449.5 g/mol, significantly higher due to the bulky fused rings.

Furo[2,3-b]pyridine-3-carboxamide (MedChemComm Example)

  • Structural Differences :

    • This compound replaces one pyridine ring with a furan, reducing basicity and altering hydrogen-bonding capacity. The 4-fluorophenyl and difluoropropyl substituents enhance lipophilicity compared to the simpler bipyridine system.
  • Synthesis :

    • Involves multi-step functionalization of the furopyridine core, including tert-butylcarbamoyl and difluoropropyl groups. Such complexity exceeds the synthesis of this compound, which lacks fluorinated substituents .

Data Table: Key Comparative Features

Compound Core Structure Substituents Molecular Weight (g/mol) Key Synthesis Reagents
This compound Bipyridine Propyl carboxamide ~290–320 (estimated) Pyridine, propyl amine
WX-02-15 Indole Carboxamide 255.3 HATU, DIPEA
WX-02-36 Tetrahydro-pyridoindole Benzo[d][1,3]dioxole, acryloyl, propyl 449.5 T3P, n-propyl amine
MedChemComm example Furo[2,3-b]pyridine 4-fluorophenyl, difluoropropyl ~500 (estimated) Fluorinated reagents

Research Findings and Implications

  • The bipyridine system’s rigidity may enhance target selectivity over indole or furan-based analogs.
  • Synthetic Challenges : Bipyridine derivatives require precise coupling conditions to avoid regioisomer formation, whereas indole/furan systems benefit from inherent directing groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-2,3'-bipyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-propyl-2,3'-bipyridine-3-carboxamide

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